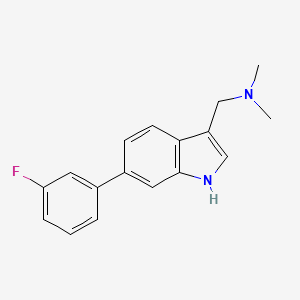
(6-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine: is a synthetic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the indole ring, which is further connected to a dimethylmethanamine moiety. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine typically involves multi-step organic reactionsThe final step involves the attachment of the dimethylmethanamine group under reductive amination conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions: (6-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indole ring or the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted indoles, fluorophenyl derivatives, and amine or alcohol derivatives depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: In chemistry, (6-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand protein-ligand interactions and enzyme mechanisms .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders and cancer .
Industry: In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of (6-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The fluorophenyl group enhances its ability to cross biological membranes, allowing it to reach its targets more effectively .
Comparaison Avec Des Composés Similaires
3-Fluoroamphetamine: A stimulant drug with similar structural features but different pharmacological properties.
Tris(3-fluorophenyl)antimony dicarboxylates: Compounds with similar fluorophenyl groups but different core structures and applications.
Uniqueness: What sets (6-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine apart is its unique combination of the indole core with a fluorophenyl group and a dimethylmethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
1214329-08-4 |
|---|---|
Formule moléculaire |
C17H17FN2 |
Poids moléculaire |
268.33 g/mol |
Nom IUPAC |
1-[6-(3-fluorophenyl)-1H-indol-3-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C17H17FN2/c1-20(2)11-14-10-19-17-9-13(6-7-16(14)17)12-4-3-5-15(18)8-12/h3-10,19H,11H2,1-2H3 |
Clé InChI |
GDIKCAYGJAOQCW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CNC2=C1C=CC(=C2)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



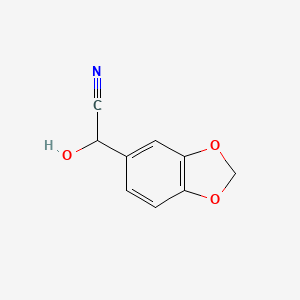
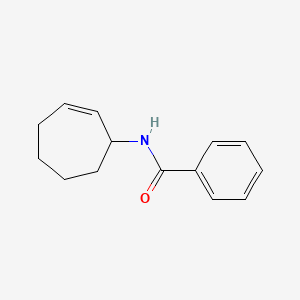
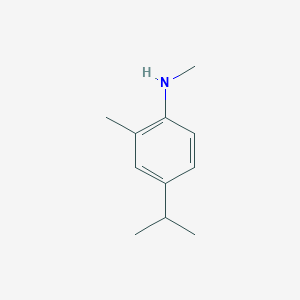
![4-[2-[(3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B14073067.png)
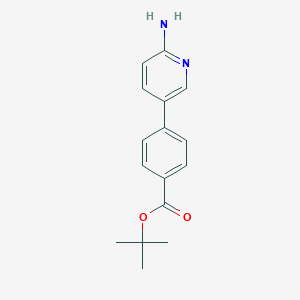
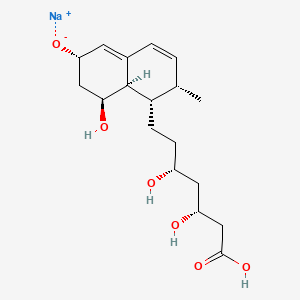
![3-[2-[2-(4-Cyanophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid](/img/structure/B14073086.png)
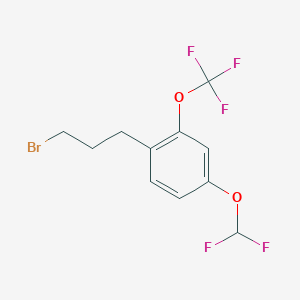


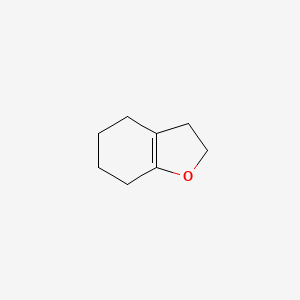

![6-Chloro-7-methyltetrazolo[1,5-b]pyridazine](/img/structure/B14073109.png)
